4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is a complex organic compound with the molecular formula C16H12BrF4NO2 and a molecular weight of 406.17 g/mol. This compound is characterized by the presence of a bromine atom, a phenolic hydroxyl group, and a tetrafluoropropoxy group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves several steps, typically starting with the bromination of a suitable phenol derivative The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalystIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and phenolic hydroxyl groups play a crucial role in its binding affinity and reactivity. The tetrafluoropropoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
4-bromo-2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol can be compared with similar compounds, such as:
4-Bromo-2,2,2-trifluoroacetophenone: This compound also contains a bromine atom and fluorinated groups but lacks the phenolic hydroxyl and imino groups.
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluoropropoxy group but has a different core structure and functional groups. The uniqueness of this compound lies in its combination of bromine, phenolic hydroxyl, and tetrafluoropropoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H12BrF4NO2 |
---|---|
Molecular Weight |
406.17g/mol |
IUPAC Name |
4-bromo-2-[[4-(2,2,3,3-tetrafluoropropoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C16H12BrF4NO2/c17-11-1-6-14(23)10(7-11)8-22-12-2-4-13(5-3-12)24-9-16(20,21)15(18)19/h1-8,15,23H,9H2 |
InChI Key |
NYDJDWTXVLHYDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OCC(C(F)F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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